Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Descripción general

Descripción

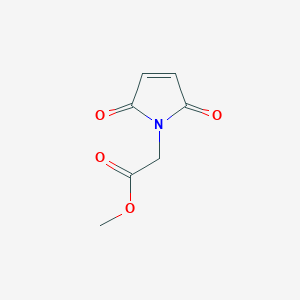

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate: is an organic compound with the molecular formula C7H7NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a pyrrole ring fused with an acetic acid moiety and a methyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures, around 80-100°C, and results in the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or distillation to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the acetic acid moiety are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated products, nucleophilic substitution products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has been investigated for its potential therapeutic effects. The compound's structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrrole compounds exhibit anticancer properties. A study demonstrated that this compound analogs inhibited tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Material Science

The compound can be utilized in the synthesis of novel materials due to its reactivity and ability to form polymers.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Solubility in Organic Solvents | Excellent |

These properties suggest that polymers derived from this compound could be used in applications ranging from coatings to structural materials.

Agricultural Chemistry

There is emerging interest in using this compound as a precursor for agrochemicals. Its ability to act as a building block for more complex molecules makes it suitable for developing pesticides and herbicides.

Case Study: Pesticide Development

A recent study focused on synthesizing new insecticides based on this compound derivatives. The results indicated that these derivatives exhibited potent insecticidal activity against common agricultural pests while maintaining low toxicity to beneficial insects .

Synthesis of Fine Chemicals

The compound serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function.

Comparación Con Compuestos Similares

- 1H-Pyrrole-1-acetic acid, 2,5-dihydro-α-methyl-2,5-dioxo-, (αS)-

- N-Maleoylglycine

- 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-2,5-dioxo-, 1,1-dimethylethyl ester

Comparison: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Actividad Biológica

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H9NO4

- CAS Number : 72835-26-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound induces apoptosis in cancer cells by activating intrinsic pathways that lead to cell cycle arrest and programmed cell death.

- It has been found to inhibit critical enzymes involved in DNA repair mechanisms, particularly PARP (Poly (ADP-ribose) polymerase), which is crucial for the survival of cancer cells deficient in DNA repair capabilities.

- In Vitro Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A recent study published in MDPI highlighted the efficacy of this compound in inhibiting the growth of BRCA-deficient cancer cells. The results indicated:

- IC50 Values : The compound showed an IC50 value of approximately 3.05 µM against BRCA-deficient cell lines.

- Cell Cycle Arrest : Flow cytometric analysis revealed an increase in G2/M phase arrest in treated cells compared to controls .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against various pathogens:

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- : These findings suggest potential applications in developing new antimicrobial agents .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-436 | 3.05 | PARP inhibition |

| Antimicrobial | Staphylococcus aureus | - | Bacterial growth inhibition |

| Antimicrobial | Escherichia coli | - | Bacterial growth inhibition |

Propiedades

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-8-5(9)2-3-6(8)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGBWUWWURPIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433704 | |

| Record name | 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164025-07-4 | |

| Record name | 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.